molecular formula C32H30FN3O2S B298233 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one

3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one

Cat. No. B298233
M. Wt: 539.7 g/mol
InChI Key: GDDCUNFHNIWHDT-VYBYAASNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazolidinone family and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one can modulate the expression of various cytokines, chemokines, and growth factors involved in inflammation and cancer. It has also been found to regulate glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one. These include the optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. The compound may also be evaluated for its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isothiocyanate, 2-fluoroaniline, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.

Scientific Research Applications

3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been evaluated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one

Molecular Formula

C32H30FN3O2S

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-(2-fluorophenyl)imino-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H30FN3O2S/c33-27-16-8-9-17-28(27)34-32-36(24-11-3-1-4-12-24)31(37)30(39-32)21-23-22-35(29-18-10-7-15-26(23)29)19-20-38-25-13-5-2-6-14-25/h2,5-10,13-18,21-22,24H,1,3-4,11-12,19-20H2/b30-21-,34-32?

InChI Key

GDDCUNFHNIWHDT-VYBYAASNSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/SC2=NC6=CC=CC=C6F

SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F

Origin of Product

United States

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